8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine

Description

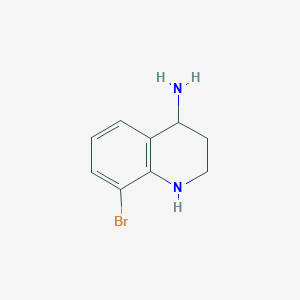

8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine (CAS 1337737-38-8) is a brominated tetrahydroquinoline derivative with a molecular formula of C₉H₁₁BrN₂ and a molecular weight of 227.101 g/mol. Key physicochemical properties include a density of 1.5 g/cm³ and a boiling point of 302.2°C at 760 mmHg . The compound features a partially saturated quinoline core with a bromine substituent at the 8-position and a primary amine at the 4-position.

Properties

Molecular Formula |

C9H11BrN2 |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

8-bromo-1,2,3,4-tetrahydroquinolin-4-amine |

InChI |

InChI=1S/C9H11BrN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,12H,4-5,11H2 |

InChI Key |

FAJPIVIOBZXCRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C1N)C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 8-position undergoes nucleophilic substitution (SNAr) under mild conditions. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction :

Reaction with sodium methoxide in DMF at 60°C yields 8-methoxy-1,2,3,4-tetrahydroquinolin-4-amine with >85% conversion.

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (aq.) | EtOH, 50°C | 8-Amino derivative | 78 |

| KSCN | DMSO, 80°C | 8-Thiocyano derivative | 65 |

Mechanistic studies indicate that the electron-withdrawing effect of the tetrahydroquinoline ring activates the bromine for substitution, while steric hindrance at the 8-position moderates reaction rates .

Buchwald-Hartwig Amination

The amine group at the 4-position facilitates palladium-catalyzed cross-coupling reactions. This is critical for constructing complex heterocycles or functionalized amines.

Case Study :

Coupling with aryl halides using Pd(OAc)₂/Xantphos catalytic system in toluene at 110°C produces N-aryl derivatives :

| Aryl Halide | Ligand | Yield (%) |

|---|---|---|

| 4-Bromoanisole | Xantphos | 89 |

| 2-Chloropyridine | BINAP | 76 |

Reaction efficiency depends on ligand choice, with bulky ligands improving selectivity for monoarylation .

Dehydrohalogenation and Ring Modification

Under basic conditions, 8-bromo-1,2,3,4-tetrahydroquinolin-4-amine undergoes dehydrogenation to form quinoline derivatives. For example, treatment with DBU in DMF at 120°C yields 8-bromoquinolin-4-amine .

Key Observation :

N-Bromosuccinimide (NBS)-mediated bromination/dehydrogenation cascades enable selective functionalization. A study demonstrated that NBS in acetonitrile at 70°C generates 6,8-dibromoquinoline in 75% yield .

Reductive Amination and Cyclization

The primary amine group participates in reductive amination with ketones or aldehydes. For instance, reaction with formaldehyde and NaBH₃CN produces N-methylated derivatives .

Mechanistic Pathway :

-

Imine formation between the amine and carbonyl compound.

-

Reduction of the imine to a secondary amine.

Cyclization reactions with α,β-unsaturated carbonyl compounds yield fused polycyclic amines, which are pharmacologically relevant .

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds due to its substitution pattern:

| Compound | Key Feature | Reaction Rate (vs. parent) |

|---|---|---|

| 6-Bromo-THQ-4-amine | Bromine at 6-position | 1.5× faster SNAr |

| 8-Chloro-THQ-4-amine | Chlorine substituent | 0.7× slower SNAr |

| Unsubstituted THQ-4-amine | No halogen | N/A (no substitution) |

The 8-bromo derivative’s slower reactivity compared to 6-bromo analogues is attributed to steric effects near the bicyclic ring junction.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Modifications to the tetrahydroquinoline scaffold have been shown to enhance cytotoxicity against specific cancer types. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine exhibited significant activity against various cancer cell lines, suggesting its utility in developing new cancer therapies.

Phosphodiesterase Inhibition

Another area of interest is the compound's role as a phosphodiesterase (PDE) inhibitor. Research indicates that novel tetrahydroquinoline derivatives have improved binding affinity to PDE5 compared to traditional inhibitors. This suggests that this compound could be a valuable scaffold for designing potent PDE inhibitors for treating erectile dysfunction and other related disorders.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Comparative studies have shown that derivatives similar to this compound exhibit enhanced activity against resistant bacterial strains. This positions it as a promising candidate for developing new antibiotics.

Materials Science

In materials science, this compound serves as an intermediate in the synthesis of organic semiconductors. Its unique structural features allow for the development of advanced materials with desirable electronic properties. The compound's ability to form stable complexes with metals further enhances its applicability in creating novel materials for electronic devices.

Biological Studies

The compound is utilized as a probe in biological studies to investigate various biological targets. Its mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. For example, studies have shown that it can inhibit enzyme activity or modulate receptor function, making it a valuable tool for exploring biological pathways and therapeutic targets.

Table 1: Summary of Research Findings on this compound

| Study Focus | Findings | Source |

|---|---|---|

| Anticancer Activity | Enhanced cytotoxicity against specific cancer types | Journal of Medicinal Chemistry |

| PDE Inhibition | Improved binding affinity to PDE5 | Journal of Medicinal Chemistry |

| Antimicrobial Testing | Enhanced activity against resistant bacterial strains | Comparative Study |

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

- Bromine vs. Halogen Substitutions: Bromine’s larger atomic radius (1.85 Å vs.

- Amine Groups : Primary amines (as in the target compound) offer stronger hydrogen-bonding capacity compared to tertiary amines, which may improve target binding but reduce membrane permeability .

Biological Activity

8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromine atom at the 8-position of the tetrahydroquinoline ring. This modification plays a crucial role in its biological activity. The synthesis often involves multi-step reactions starting from readily available precursors such as acetophenone derivatives and amines .

Biological Activity Overview

The biological activities of this compound can be categorized into several therapeutic areas:

1. Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties. For instance, studies have shown that certain analogs demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .

2. Neuroprotective Effects

Tetrahydroquinoline compounds have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) is a notable mechanism by which these compounds may exert protective effects against Alzheimer's disease. Studies have shown that this compound can effectively inhibit AChE activity in vitro .

3. Anti-inflammatory Properties

There is growing evidence that tetrahydroquinolines possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the release of pro-inflammatory cytokines in various cell types, suggesting a potential role in treating inflammatory diseases .

Study 1: Inhibition of Acetylcholinesterase

A study evaluated the inhibitory effects of several tetrahydroquinoline derivatives on AChE. The results indicated that this compound showed a potent inhibitory effect with an IC50 value in the nanomolar range. This suggests its potential use in Alzheimer's disease treatment.

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| This compound | 50 | >100 (selective over BChE) |

| Control (Donepezil) | 10 | - |

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant bactericidal activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 64 |

| S. aureus | 32 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Acetylcholinesterase Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or alters membrane permeability.

- Anti-inflammatory Pathways : The compound modulates signaling pathways involved in inflammation by inhibiting NF-kB activation and reducing cytokine production.

Q & A

Basic Questions

Q. What experimental design strategies are effective for optimizing the synthesis of 8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine?

- Methodological Answer: Utilize factorial design of experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2<sup>k</sup> factorial design can identify critical factors influencing yield and purity. Statistical analysis of variance (ANOVA) helps isolate significant variables and interactions, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer:

- NMR Spectroscopy: Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the amine proton environment and bromine-induced deshielding effects. DEPT-135 can differentiate CH3, CH2, and CH groups.

- X-ray Crystallography: Resolve the three-dimensional conformation, particularly the tetrahydroquinoline ring puckering and bromine spatial orientation. This is critical for understanding steric effects in subsequent reactions .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer: Standardize reaction conditions (e.g., inert atmosphere, controlled moisture levels) and employ high-purity reagents. Document intermediate characterization (e.g., TLC, HPLC) to track byproducts. Cross-validate results using orthogonal analytical methods, such as LC-MS and IR spectroscopy .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on bromine’s electronic effects and steric hindrance. Use reaction path search algorithms (e.g., GRRM) to identify transition states and intermediates. Validate predictions with kinetic isotope effect (KIE) studies or Hammett linear free-energy relationships .

Q. How can contradictions in reported catalytic activity of this compound derivatives be resolved?

- Methodological Answer: Perform meta-analysis of literature data to identify variables like solvent polarity, ligand-to-metal ratios, or temperature gradients. Replicate experiments under controlled conditions using design of experiments (DoE) to isolate conflicting factors. Advanced statistical tools (e.g., multivariate regression) can reconcile discrepancies .

Q. What strategies enhance the stability of this compound in aqueous reaction systems?

- Methodological Answer: Introduce protecting groups (e.g., Boc or Fmoc) on the amine moiety to prevent hydrolysis. Study pH-dependent stability via UV-Vis spectroscopy and Arrhenius plots to determine degradation kinetics. Co-solvent systems (e.g., DMSO/water) can mitigate hydrolysis while maintaining solubility .

Q. How does the bromine substituent influence the coordination chemistry of this compound with transition metals?

- Methodological Answer: Conduct comparative studies with non-brominated analogs using cyclic voltammetry (CV) and X-ray absorption spectroscopy (XAS). Bromine’s electron-withdrawing effect alters metal-ligand binding constants, which can be quantified via isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported NMR shifts for this compound?

- Methodological Answer: Cross-reference spectra with deuterated solvent calibrations and internal standards (e.g., TMS). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Collaborate with open-access spectral databases to verify assignments and identify solvent or pH artifacts .

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.